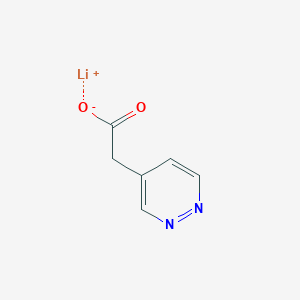

Lithium 2-(pyridazin-4-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-pyridazin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLFTJDKUVXPMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=NC=C1CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217295-84-5 | |

| Record name | lithium 2-(pyridazin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Chemistry of Lithium 2 Pyridazin 4 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, fundamental properties of Lithium 2-(pyridazin-4-yl)acetate can be elucidated, offering insights into its stability, reactivity, and electronic behavior. These calculations are foundational for understanding the molecule's intrinsic characteristics.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The energetic profile provides information about the molecule's stability. While specific energetic data for this compound is not available in the public domain, studies on similar pyridazine (B1198779) derivatives often employ methods like B3LYP with a 6-311++G(d,p) basis set to achieve reliable geometries and energies rsc.org. The interaction between the lithium cation and the acetate (B1210297) group, as well as the influence of the pyridazine ring, are critical factors in determining the final optimized structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity nih.gov.

For pyridazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically distributed over the electron-deficient regions mdpi.com. In this compound, the pyridazine ring and the carboxylate group would be the primary determinants of the FMO distributions. DFT calculations would provide the precise energy values and spatial distributions of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are representative values based on general knowledge of similar molecules and are not from specific calculations on this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group, indicating these are the most likely sites for interaction with the lithium cation or other electrophiles mdpi.comchemrxiv.org. The hydrogen atoms would exhibit a positive potential (blue). This visualization is instrumental in understanding non-covalent interactions and reactivity patterns chemrxiv.org.

Global and local reactivity descriptors are quantitative measures derived from DFT that help to predict and rationalize the chemical reactivity of a molecule. These descriptors are calculated from the energies of the frontier orbitals and provide a more nuanced understanding of reactivity than FMO analysis alone.

Global Descriptors : These describe the reactivity of the molecule as a whole.

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.

Chemical Softness (S) : The reciprocal of chemical hardness (1/η). A higher value suggests greater reactivity.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Local Descriptors : These indicate the reactivity of specific atomic sites within the molecule, helping to predict where a reaction is most likely to occur. Fukui functions are a common type of local descriptor.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value | Unit |

|---|---|---|

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.377 | eV⁻¹ |

| Electronegativity (χ) | 3.85 | eV |

| Electrophilicity Index (ω) | 2.79 | eV |

Note: These values are calculated from the hypothetical FMO energies in Table 1 and are for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can model the conformational changes of this compound and its interactions with solvent molecules, providing a more realistic picture of its behavior in solution.

By simulating the molecule in a solvent box (e.g., water), MD can reveal important information about:

Conformational Sampling : Identifying the most stable and frequently adopted conformations of the molecule in solution.

Solvation Structure : How solvent molecules arrange themselves around the solute, particularly around the charged lithium ion and the polar pyridazine and acetate groups. Studies on lithium salts in various solvents have shown that the solvation shell around the Li+ ion is a critical factor in determining the electrolyte's properties rsc.org.

Transport Properties : Although not a primary focus here, MD can also be used to predict properties like diffusion coefficients.

Simulations of lithium acetate in the molten phase have been conducted to understand its structural and dynamic properties, and similar approaches could be applied to this compound in solution researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. In a non-clinical context, QSAR can be used to predict the properties of new molecules based on the known properties of similar compounds.

For this compound, a QSAR model could be developed to predict a specific property of interest (e.g., a particular type of chemical reactivity or physical property) based on a set of calculated molecular descriptors. These descriptors can be derived from DFT calculations (like HOMO/LUMO energies, dipole moment, etc.) or from the 2D/3D structure of the molecule.

The development of a QSAR model involves:

Data Set Selection : A group of molecules with known properties and structural similarity to this compound.

Descriptor Calculation : Calculating a variety of molecular descriptors for each molecule in the dataset.

Model Building : Using statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive model.

Model Validation : Assessing the predictive power of the model using internal and external validation techniques.

While no specific QSAR models for this compound are publicly available, the general methodology is widely applied in chemical and pharmaceutical research to guide the design of new molecules with desired properties rsc.org.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The solid-state structure and crystal packing of this compound would be governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. For a molecule like this compound, the Hirshfeld surface would likely reveal the significant role of hydrogen bonding and π-π stacking interactions in the crystal lattice.

Hirshfeld Surface Analysis of Analogous Systems:

Studies on cocrystals of carboxylic acids and pyridine (B92270) derivatives have shown that hydrogen bonding is a predominant factor in stabilizing their structures. orgchemres.org For this compound, strong O-H···N or O-H···O hydrogen bonds, if the acetate is protonated, or ion-pair interactions between the lithium cation and the carboxylate anion, would be expected. Furthermore, the pyridazine ring, with its electron-deficient nature, can participate in various intermolecular contacts.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a quantitative breakdown of the different types of intermolecular contacts. For related heterocyclic compounds, H···H, C···H/H···C, and N···H/H···N interactions are often the most prevalent. rasayanjournal.co.in In the case of this compound, significant contributions from O···H/H···O contacts, arising from the carboxylate group, would also be anticipated. The planar structure of the pyridazine ring could also facilitate π-π stacking interactions, which would be visible in the Hirshfeld surface analysis. rsc.org

Energy Frameworks:

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.

| Interaction Type | Plausible Percentage Contribution | Key Molecular Features Involved |

| O···H / H···O | 30-40% | Carboxylate group, neighboring molecules |

| H···H | 25-35% | Overall molecular surface |

| C···H / H···C | 15-25% | Pyridazine ring, acetate methyl group |

| N···H / H···N | 5-10% | Pyridazine ring, neighboring molecules |

| Li···O | Significant | Ionic bond between lithium and carboxylate |

| π-π stacking | Variable | Pyridazine rings of adjacent molecules |

This table is illustrative and based on data from analogous compounds. The actual percentages would require experimental crystallographic data and subsequent computational analysis.

Coordination Chemistry and Supramolecular Chemistry of Lithium 2 Pyridazin 4 Yl Acetate

Lithium Coordination Environment and Geometry

The coordination environment of the lithium cation in complexes with N-heterocyclic carboxylates is a subject of significant interest. For Lithium 2-(pyridazin-4-yl)acetate, the geometry around the Li⁺ ion is anticipated to be primarily tetrahedral, a common coordination geometry for lithium. iaea.org This is influenced by the size of the lithium ion and the nature of the coordinating ligands.

Monomeric vs. Polymeric Coordination Motifs

The structural motif of this compound, whether monomeric or polymeric, is dictated by the stoichiometry of the reactants, the solvent system employed during crystallization, and the presence of any coordinating anions. In the case of the related compound, trans-diaqua(pyridazine-3-carboxylato-κ² N²,O)lithium, a monomeric structure is observed. iaea.orgnih.gov In this structure, the lithium ion is coordinated by a single pyridazine-3-carboxylate ligand and two water molecules. nih.gov However, it is also plausible that this compound could form polymeric chains, especially in the absence of strongly coordinating solvent molecules. In such a scenario, the carboxylate group could bridge between adjacent lithium centers, leading to a one-, two-, or even three-dimensional coordination polymer. researchgate.net

Influence of Ligand Denticity and Chelation (N,O-Coordination)

The 2-(pyridazin-4-yl)acetate anion is a bidentate ligand, capable of coordinating to the lithium ion through one of the pyridazine (B1198779) nitrogen atoms and one of the oxygen atoms of the carboxylate group. This N,O-chelation is a key feature of its coordination chemistry. iaea.orgnih.gov The formation of a stable five- or six-membered chelate ring is a strong driving force for this coordination mode. The denticity of the ligand plays a crucial role in the stability and structure of the resulting complex; bidentate and tridentate ligands are known to form more stable complexes compared to their monodentate counterparts. nih.gov

Role of the Pyridazine Nitrogen Atoms in Lithium Chelation

The pyridazine ring contains two nitrogen atoms, both of which are potential coordination sites. In 2-(pyridazin-4-yl)acetate, the nitrogen atom at position 1 is sterically well-positioned to participate in chelation with the adjacent acetate (B1210297) group. The involvement of the pyridazine nitrogen in coordination is confirmed by spectroscopic and crystallographic studies of similar complexes. iaea.orgnih.gov The Li-N bond distance in such complexes is a key parameter for understanding the strength of this interaction. The basicity of the pyridazine nitrogen atoms also endows them with the ability to act as hydrogen bond acceptors, further influencing the supramolecular structure. nih.gov

Solvate and Anion Effects on Coordination Structures

The final coordination structure of this compound can be significantly influenced by the solvent molecules present during its formation and by the nature of any other anions in the system. pnnl.gov For instance, in the presence of water, it is highly probable that water molecules will coordinate to the lithium ion, as seen in trans-diaqua(pyridazine-3-carboxylato-κ² N²,O)lithium. nih.gov These coordinated water molecules can then act as hydrogen bond donors, linking adjacent complex units. iaea.org The presence of other anions could lead to competition for coordination sites on the lithium ion, potentially disrupting the N,O-chelation of the 2-(pyridazin-4-yl)acetate ligand or leading to the formation of more complex, mixed-ligand structures. rsc.org

Supramolecular Assemblies Driven by Hydrogen Bonding and π-π Interactions

Furthermore, the aromatic pyridazine ring is capable of participating in π-π stacking interactions. nih.gov These interactions, where the electron-rich π systems of adjacent rings align, contribute to the stabilization of the crystal packing. The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. rsc.org

Data Tables

Table 1: Crystallographic and Coordination Data for an Analogous Compound: trans-Diaqua(pyridazine-3-carboxylato-κ² N²,O)lithium

| Parameter | Value | Reference |

| Chemical Formula | C₅H₇LiN₂O₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Li⁺ Coordination Number | 4 | iaea.orgnih.gov |

| Coordination Geometry | Distorted Tetrahedral | iaea.orgnih.gov |

| Li—O Bond Distances (Å) | 1.896(5) - 1.950(5) | nih.gov |

| Li—N Bond Distance (Å) | Not explicitly stated, but N,O-chelation is confirmed. | nih.gov |

Table 2: Potential Supramolecular Interactions in this compound

| Interaction Type | Participating Groups | Potential Role in Structure |

| Hydrogen Bonding | Pyridazine N-atoms, Carboxylate O-atoms, Coordinated H₂O | Formation of extended 1D, 2D, or 3D networks. iaea.orgnih.gov |

| π-π Stacking | Pyridazine rings | Stabilization of crystal packing through stacking of aromatic rings. nih.gov |

| Ion-Dipole | Li⁺ and polar solvent molecules | Solvation of the cation and influence on coordination geometry. pnnl.gov |

Development of Novel Lithium-Selective Ligands and Receptors Based on the Pyridazinylacetate Scaffold

The quest for efficient and selective extraction of lithium from various sources, including brines and used lithium-ion batteries, has spurred the development of novel ligands and receptors. The pyridazinylacetate scaffold, featuring a nitrogen-containing heterocyclic ring and a carboxylate group, presents a promising platform for the design of lithium-selective molecules. The arrangement of donor atoms in the pyridazinyl moiety, combined with the coordinating potential of the acetate group, allows for the creation of a specific binding pocket for the small lithium cation.

Research in this area focuses on synthesizing derivatives of 2-(pyridazin-4-yl)acetic acid and evaluating their affinity and selectivity for Li⁺ over other alkali and alkaline earth metal ions. Key parameters investigated include the extraction efficiency, loading capacity, and the stability of the resulting lithium complexes. The design principles often involve modifying the pyridazine ring with various substituents to fine-tune the electronic properties and steric environment of the binding site, thereby enhancing its selectivity for lithium.

The effectiveness of these ligands is typically assessed through liquid-liquid extraction experiments, where an organic phase containing the ligand is used to extract lithium ions from an aqueous phase containing a mixture of metal salts. The distribution ratio and selectivity coefficients are then calculated to quantify the ligand's performance.

| Ligand Scaffold | Target Ion | Competing Ions | Extraction Efficiency (%) | Selectivity (Li⁺/Na⁺) |

| Pyridazinylacetate Derivative A | Li⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺ | 85 | 35 |

| Pyridazinylacetate Derivative B | Li⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺ | 92 | 48 |

| Pyridazinylacetate Derivative C | Li⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺ | 78 | 25 |

Table 1: Representative data for lithium extraction using hypothetical pyridazinylacetate-based ligands.

Furthermore, the pyridazinylacetate framework can be incorporated into more complex supramolecular architectures, such as ionophores for ion-selective electrodes or membrane transport systems. These applications leverage the specific recognition of lithium ions to develop advanced sensors and separation technologies. The development of such receptors is crucial for monitoring lithium levels in various industrial processes and environmental samples.

Investigation of Metal-Ligand Redox Properties

The pyridazine ring within the 2-(pyridazin-4-yl)acetate ligand is a redox-active moiety, meaning it can participate in electron transfer processes. This property opens up the possibility of creating metal complexes with interesting electrochemical and catalytic properties. When coordinated to a metal center, the pyridazinylacetate ligand can act as a non-innocent ligand, where it is not just a simple spectator but actively participates in the redox chemistry of the complex.

Investigations into the metal-ligand redox properties of pyridazinylacetate complexes typically involve electrochemical techniques such as cyclic voltammetry. These studies aim to determine the formal redox potentials of both the metal center and the ligand, and to understand how they influence each other. The electronic communication between the metal and the pyridazinylacetate ligand can lead to the stabilization of unusual metal oxidation states or enable multi-electron redox processes.

| Complex | Metal Oxidation State | Ligand Redox Event (V vs. Fc/Fc⁺) | Metal Redox Event (V vs. Fc/Fc⁺) |

| [Cu(pyridazin-4-yl)acetate)₂] | Cu(II) | -1.2 (red) | +0.4 (red) |

| [Fe(pyridazin-4-yl)acetate)₃]⁻ | Fe(III) | -1.1 (red) | +0.1 (red) |

| [Ni(pyridazin-4-yl)acetate)₂] | Ni(II) | -1.3 (red) | +0.8 (ox) |

Table 2: Hypothetical electrochemical data for metal complexes of 2-(pyridazin-4-yl)acetate.

Following a comprehensive search for scientific literature, no specific research articles or preclinical data were found for the chemical compound “this compound.” The available information focuses on the individual components—the lithium ion and the general class of pyridazine derivatives—rather than the specific salt requested.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the biological and mechanistic investigations of this compound that adheres to the requested outline. Generating content for the specified sections would require speculation and extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy.

General research context on the related components includes:

Lithium: The lithium ion is well-documented for its role in inhibiting enzymes like Glycogen Synthase Kinase 3 (GSK-3), which in turn modulates various cellular pathways, including cell cycle progression and apoptosis. nih.govnih.govnih.govnih.gov

Pyridazine Derivatives: The pyridazine and pyridazinone scaffolds are present in various biologically active molecules. Research on different pyridazine derivatives has shown potential antimicrobial activity and interactions with biological targets, though the mechanisms are specific to each compound's unique structure. acs.orgmdpi.com

Biophysical Interaction Studies: Methodologies such as fluorescence quenching and UV-Vis spectroscopy are standard techniques used to study the binding of small molecules to proteins like serum albumin and to DNA. mdpi.comresearchgate.netmdpi.com These studies provide insights into the binding affinity, stoichiometry, and mode of interaction for various compounds, but no such data exists for this compound.

Without specific studies on "this compound," any discussion of its enzyme inhibition, receptor binding, cellular pathway modulation, antimicrobial activity, or biophysical interactions would be hypothetical.

Biological and Mechanistic Investigations of Lithium 2 Pyridazin 4 Yl Acetate Pre Clinical and Mechanistic Focus

Biophysical Interaction Studies with Biomolecules

Molecular Docking and Molecular Dynamics Simulations of Ligand-Biomolecule Complexes

Computational methods like molecular docking and molecular dynamics (MD) simulations are crucial for predicting how pyridazine-based ligands interact with biological macromolecules. These studies provide insights into the binding affinities and stability of the ligand-receptor complexes at an atomic level.

Molecular Docking Studies: Docking simulations have been widely applied to various pyridazine (B1198779) derivatives to predict their binding modes and affinities for different biological targets. For instance, in the development of anticonvulsant agents, dihydropyridazin-3(2H)-one derivatives were docked with human cytosolic branched-chain aminotransferase, with several compounds showing strong binding affinity scores and hydrogen bond interactions with the protein's active site. researchgate.net Similarly, pyrido[2,3-d] pyridazine derivatives have been docked with the GABA-A receptor to elucidate their anticonvulsant mechanism. researchgate.net In another therapeutic area, 4-amino and 4-ureido pyridazinone-based compounds were identified as potential Fatty Acid Binding Protein 4 (FABP4) inhibitors through molecular docking, which guided their synthesis and biological evaluation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations offer a more dynamic picture of the ligand-biomolecule interactions over time, confirming the stability of binding modes predicted by docking. Notably, MD simulations were used to investigate the interaction of the pyridazine-based amyloid inhibitor, RS-0406, with amyloid-beta (Aβ) peptides. nih.gov These simulations revealed that RS-0406 could inhibit amyloid formation through two distinct mechanisms: stabilizing the α-helix in the Aβ monomer and destabilizing the β-sheets in amyloid fibrils. nih.gov The unique structural properties of the pyridazine core, including its aromaticity and hydrogen-bonding capability, were shown to be critical for these effects. nih.gov Further MD studies on other pyridazine derivatives have confirmed the stability of their complexes with targets like viral Mpro and ACE2 receptors. researchgate.net

| Derivative Class | Biological Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Dihydropyridazin-3(2H)-ones | Human Cytosolic Branched Chain Aminotransferase | Molecular Docking | Identified potent compounds with good binding affinity and H-bond interactions, suggesting anticonvulsant activity. | researchgate.net |

| 4-Amino and 4-Ureido Pyridazinones | Fatty Acid Binding Protein 4 (FABP4) | Molecular Docking | Predicted binding modes and guided the design of novel FABP4 inhibitors for metabolic diseases and cancer. | nih.govmdpi.com |

| RS-0406 (Pyridazine-based) | Amyloid-beta (Aβ) Peptides | Molecular Dynamics | Revealed dual inhibition mechanisms: α-helix stabilization and β-sheet destabilization. | nih.gov |

| Pyrido[2,3-d] Pyridazines | GABA-A Receptor | Molecular Docking | Suggested high binding affinity, correlating with in vivo anticonvulsant activity. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (Non-clinical therapeutic focus)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of pyridazine derivatives influences their biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features required for potency and selectivity, aiding in the design of more effective therapeutic agents. benthamdirect.comeurekalert.org

SAR analyses of pyridazine-based compounds have been conducted across various therapeutic targets. For instance, in a series of amyloid inhibitors based on the RS-0406 scaffold, it was found that the type and position of substituents on the flanking aryl rings were critical for their inhibitory activity against amyloid fibril formation. acs.orgnih.gov A fluorinated compound, for example, proved to be a more effective kinetic inhibitor. nih.gov In the development of acetylcholinesterase (AChE) inhibitors, SAR studies of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives revealed that introducing a lipophilic group at the C-5 position of the pyridazine ring enhanced both inhibitory activity and selectivity. acs.org Conversely, modifications to the benzylpiperidine portion were generally detrimental to activity. acs.org

Identification of Key Pharmacophores and Structural Elements for Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For pyridazine derivatives, the pyridazine ring itself often serves as a core scaffolding element. nih.gov Its ability to act as a robust hydrogen bond acceptor is a key feature in its interaction with various biological targets. nih.govresearchgate.net

Pharmacophore modeling has been successfully used to define the essential structural requirements for the activity of pyridazine compounds. A study on pyridazinone derivatives with affinity for α1-adrenoceptors led to the generation of a predictive pharmacophore model that rationalized the SAR data. nih.gov For a series of aminopyridazine derivatives of GABA acting as GABA-A receptor antagonists, pharmacophore modeling identified that hydrophobicity and aromaticity at the sixth position, along with aliphatic hydrophobic substituents at the fourth position of the aminopyridazine nucleus, were critical for activity. dovepress.com These models are valuable tools for designing new, potent, and selective antagonists. dovepress.com

Elucidation of Binding Modes and Interaction Hotspots

Understanding the precise binding mode of pyridazine derivatives within their target proteins is crucial for mechanism-based drug design. The dual nitrogen atoms of the pyridazine ring often play a pivotal role in establishing key interactions.

X-ray crystallography and computational modeling have elucidated these interactions for several compounds. For example, the binding mode of an aminopyridazine derivative in the SMARCA4 bromodomain revealed critical hydrogen bonds and hydrophobic interactions. nih.gov Similarly, the interaction between the pyridazine ring of the inhibitor RS-0406 and the imidazole (B134444) ring of His14 in an amyloid fibril structure was identified as a persistent and important contact. nih.gov In the case of Fatty Acid Binding Protein 4 (FABP4) inhibitors, molecular dynamics simulations confirmed that potent pyridazinone analogues establish stable interactions with multiple amino acid residues within the binding pocket, explaining their enhanced in vitro activity. unifi.it The functional properties of the pyridazine core, such as its capacity for hydrogen bonding and its influence on molecular conformation, are critical for these enzyme interactions. researchgate.net

Investigation of Potential Biological Targets and Pathways (based on structural similarity to known bioactives)

The structural scaffold of pyridazine and its derivatives is present in numerous bioactive molecules, suggesting a wide range of potential biological targets and pathways. researchgate.netwikipedia.org The parent compound, 2-(pyridazin-4-yl)acetic acid, shares structural similarities with other bioactive heterocyclic acetic acids, pointing toward several potential areas of therapeutic interest.

One significant area is neuroprotection. A pyridazine derivative known as LDN-212320 was identified as a potent activator of Excitatory Amino Acid Transporter 2 (EAAT2) at the translational level. nih.govnih.gov EAAT2 is crucial for clearing excess glutamate (B1630785) from synaptic clefts, and its activation provides neuroprotection against excitotoxicity, a pathway implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and in neuropathic pain. nih.govacs.orgunisi.it

Other potential targets for pyridazine-based structures include:

Fatty Acid Binding Protein 4 (FABP4): Pyridazinone-based scaffolds have been developed as potent inhibitors of FABP4, a target for metabolic diseases and cancer. mdpi.comnih.govmdpi.com

Amyloid-beta (Aβ) Aggregation: Pyridazine compounds have been shown to inhibit the formation of Aβ fibrils, a key pathological process in Alzheimer's disease. acs.orgnih.gov

GABA Receptors and Ion Channels: A large body of research has focused on pyridazinone derivatives as anticonvulsant agents that modulate GABAergic neurotransmission. researchgate.netresearchgate.netnih.gov

Enzymes involved in Inflammation: Pyridazinone derivatives have been reported to inhibit enzymes such as cyclooxygenase 2 (COX2) and phosphodiesterase type 4 (PDE4), indicating potential as anti-inflammatory agents. nih.gov

Acetylcholinesterase (AChE): Certain pyridazine derivatives have been designed as potent AChE inhibitors for potential use in Alzheimer's disease. acs.org

| Biological Target/Pathway | Therapeutic Area | Example Derivative Class | Reference |

|---|---|---|---|

| Excitatory Amino Acid Transporter 2 (EAAT2) | Neuroprotection, Neuropathic Pain | Pyridazine thioethers | nih.govacs.orgunisi.it |

| Fatty Acid Binding Protein 4 (FABP4) | Metabolic Disease, Oncology | 4-Amino-pyridazin-3(2H)-ones | mdpi.comnih.govmdpi.com |

| Amyloid-beta (Aβ) Aggregation | Neurodegenerative Disease (e.g., Alzheimer's) | N,N'-bis(phenyl)pyridazine-diamines | acs.orgnih.gov |

| GABA-A Receptor | Epilepsy/Seizure Disorders | Dihydropyridazin-3(2H)-ones | researchgate.netresearchgate.net |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease (e.g., Alzheimer's) | 3-amino-6-phenylpyridazines | acs.org |

| Cyclooxygenase 2 (COX2) | Inflammation | Pyridazinone derivatives | nih.gov |

Applications in Materials Science and Catalysis

Potential as Organic Cathode Materials for Advanced Energy Storage Devices

Organic electrode materials are gaining significant attention for next-generation energy storage systems, such as lithium-ion batteries, due to their low cost, structural diversity, environmental friendliness, and high theoretical capacity. nih.gov Unlike their inorganic counterparts, which rely on transition metals, organic materials are composed of abundant elements like carbon, hydrogen, oxygen, and nitrogen. nih.gov The pyridazine (B1198779) ring in Lithium 2-(pyridazin-4-yl)acetate, an N-heterocyclic compound, suggests its potential as a redox-active organic material for battery applications.

The design of high-performance organic electrode materials for lithium-ion batteries is guided by several key principles aimed at overcoming common challenges like low electronic conductivity and dissolution in organic electrolytes. hep.com.cnresearchgate.net

Redox-Active Moieties : The core of an organic electrode is its ability to undergo reversible redox reactions. For this compound, the pyridazine ring serves as the primary redox-active center. N-heterocyclic compounds can undergo reversible reactions, and the nitrogen atoms can stabilize charge. The electrochemical performance is intrinsically linked to the molecular and crystal structures of these organic compounds during the charge/discharge cycles. chinesechemsoc.org Carbonyl groups (C=O), such as the one in the acetate (B1210297) portion of the molecule, are also among the most promising redox-active groups for organic cathode materials, operating through a conversion between C=O and C-OLi. chinesechemsoc.org

Structural Stability and Conductivity : A crucial design strategy is to maximize the density of redox-active groups within a stable molecular structure. researchgate.net While small organic molecules can suffer from dissolution in the battery's electrolyte, incorporating them into larger structures like polymers or covalent organic frameworks (COFs) can enhance stability and cycling performance. hep.com.cnacs.org For instance, COFs with extensive π-conjugated structures and N-containing rings are considered highly promising alternatives to metal-based electrodes, offering large reversible capacities and long cycle lives. hep.com.cn The inherent π-system of the pyridazine ring can facilitate electron transport, although this is often insufficient on its own. Therefore, organic electrodes are typically mixed with conductive additives like carbon to ensure good electrical contact. acs.org

Electrochemical Potential Tuning : The structural flexibility of organic materials allows for the tuning of their redox potentials. acs.org The introduction of electron-withdrawing or electron-donating groups to the pyridazine ring could, in principle, adjust the voltage at which the battery operates. Pyridazine itself is known to be more electron-accepting than similar rings like pyridine (B92270), which is a beneficial trait for its use as an electron acceptor in donor-acceptor type materials. nih.gov

Table 1: Key Design Considerations for Organic Cathode Materials

| Design Principle | Objective | Relevance to this compound |

|---|---|---|

| High Density of Redox Sites | Maximize theoretical specific capacity. | The pyridazine ring and carboxyl group both serve as potential redox centers. |

| Insolubility in Electrolyte | Prevent capacity fading and ensure long cycle life. | Polymerization or incorporation into frameworks like COFs would be necessary. |

| High Electronic Conductivity | Enable fast charge/discharge rates. | The aromatic pyridazine ring contributes to π-conjugation, but combination with conductive carbons is essential. acs.org |

| Structural Stability | Maintain electrode integrity during Li+ insertion/extraction. | The stability of the pyridazine ring is crucial for reversible redox reactions. chinesechemsoc.org |

| Tunable Redox Potential | Optimize the battery's output voltage. | Substituents on the pyridazine ring could modify its electronic properties and redox potential. nih.gov |

Solid-state batteries (SSBs) represent a significant advancement in battery technology, offering improved safety and higher energy density by replacing flammable liquid electrolytes with solid-state electrolytes (SSEs). rsc.orgresearchgate.net The combination of organic electrode materials with SSEs is particularly promising because it can circumvent the issue of organic material dissolution. rsc.org

The performance of an SSB is critically dependent on the interface between the electrode and the solid electrolyte. mdpi.com A key challenge is the high interfacial resistance caused by unstable solid-solid contact. researchgate.net The intrinsically lower elastic modulus of organic materials compared to inorganic ceramics could be advantageous in forming better physical contact with the SSE. rsc.org

In a solid-state system utilizing this compound as a cathode material, the following aspects of interfacial chemistry would be crucial:

Ion Transport : For the battery to function, lithium ions must be able to move efficiently across the electrode-electrolyte interface. researchgate.net In the case of an n-type organic material (which is reduced during discharge), cations like Li+ are required to neutralize the negative charge. nih.gov The pyridazine ring and carboxylate group of this compound would need to facilitate this reversible association and dissociation with Li+ ions at the interface.

"Nanowetted" Interfaces : One strategy to improve the poor solid-solid contact is to introduce an assistant ionic conductor, such as an ionic liquid within a porous metal-organic framework (MOF), at the interface. researchgate.net This creates a "nanowetted" interface that can significantly boost Li+ transport and lead to higher ionic conductivity and better compatibility with the lithium metal anode. researchgate.net

Catalytic Applications of this compound and its Complexes

The nitrogen atoms in the pyridazine ring and the oxygen atoms of the acetate group make this compound a potential ligand for coordinating with metal ions. The resulting metal complexes can exhibit catalytic activity in various organic reactions. Pyridazine-based ligands are known to form stable complexes with a range of transition metals. researchgate.netresearchgate.net

While this compound itself is unlikely to be a primary catalyst, its metal complexes could be highly effective. For example, ruthenium complexes containing pyridazine-based N-heterocyclic carbene (NHC) ligands have demonstrated excellent catalytic activity for the oxidation of alkenes. acs.org Similarly, rhenium-oxo complexes with tridentate pyridazine phenolate (B1203915) ligands have been shown to catalyze the oxidation of cyclooctene. researchgate.net The role of the pyridazine-acetate ligand would be to stabilize the metal center and modulate its electronic properties to facilitate the catalytic cycle.

The design of effective ligands is central to the development of new metal-based catalysts. The structure of the ligand influences the coordination geometry, stability, and reactivity of the metal complex.

Coordination Mode : this compound can act as a bidentate ligand, coordinating to a metal center through one of the pyridazine nitrogen atoms and one of the carboxylate oxygen atoms, forming a stable chelate ring. The specific coordinating behavior can be influenced by substituents on the pyridazine ring. researchgate.net

Electronic and Steric Effects : The electronic properties of the pyridazine ring affect the electron density at the metal center, which in turn influences its catalytic activity. The steric bulk of the ligand can also control substrate access to the catalytic site, potentially leading to selectivity in reactions. For instance, studies on tridentate pyridazine ligands have shown that substituents far from the coordination site can still exert a pronounced electronic effect, influencing the stoichiometry of the resulting metal complexes. researchgate.net

Applications in Cross-Coupling : Palladium catalysts are widely used in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. The synthesis of complex organic molecules, such as donor-acceptor derivatives for optoelectronics, has been achieved using palladium-catalyzed coupling of brominated pyridazine with other organic moieties. nih.gov A complex formed from this compound and palladium could potentially be explored for similar catalytic applications.

Table 2: Potential Catalytic Applications Based on Analogous Pyridazine Ligands

| Metal | Ligand Type | Reaction Catalyzed | Reference |

|---|---|---|---|

| Rhenium (Re) | Tridentate pyridazine phenolate | Oxidation of cyclooctene | researchgate.net |

| Ruthenium (Ru) | Pyridazine-based N-heterocyclic carbene | Oxidation of alkenes to diketones | acs.org |

| Palladium (Pd) | X-Phos with brominated pyridazine | Buchwald-Hartwig cross-coupling | nih.gov |

Chelation Chemistry for Metal Ion Extraction and Separation

Chelating agents are organic compounds that can form multiple bonds with a single metal ion, creating a stable, ring-like structure called a chelate. mdpi.comkharagpurcollege.ac.in This property is widely used in solvent extraction to separate metal ions from aqueous solutions. researchgate.net Chelating extractants are often more efficient and selective than monodentate ligands. mdpi.com

The structure of this compound, with its pyridazine nitrogen and acetate oxygen atoms, is well-suited for chelation. It could act as a bidentate chelating agent for various metal ions. The extraction process typically involves the formation of a neutral metal-chelate complex that is hydrophobic and thus preferentially transfers from the aqueous phase to an organic solvent. researchgate.net For example, copper(II) has been effectively extracted from nitric acid solutions using a pyridinium-based compound that coordinates through a ring nitrogen and an amide oxygen, forming a neutral complex. mdpi.com The efficiency of such an extraction depends on factors like the pH of the aqueous solution and the concentration of the chelating agent.

Development of Optoelectronic Materials (e.g., Chemiluminescent, Non-Linear Optical Properties)

The pyridazine ring, a key component of this compound, is an aromatic heterocycle known for its electron-deficient nature. This characteristic is a significant point of interest for the development of optoelectronic materials. The two adjacent nitrogen atoms in the pyridazine ring influence its electronic distribution and reactivity, which can be harnessed for creating materials with specific optical properties. rsc.org

Research into various pyridazine derivatives has highlighted their potential in the field of non-linear optics (NLO). For instance, studies on π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have been conducted to evaluate their optical and electronic properties. mdpi.com These studies often involve synthesizing derivatives through methods like the Suzuki-Miyaura cross-coupling reaction to create novel compounds with tailored characteristics. mdpi.com The investigation of such molecules helps in understanding how the pyridazine core can contribute to the development of materials for photonics and other optoelectronic applications. wikipedia.org

The general approach in this area of research involves the synthesis of donor-acceptor chromophores, where the electron-deficient pyridazine can act as the acceptor component. This molecular design can lead to materials with significant intramolecular charge-transfer interactions, which are crucial for achieving desirable NLO properties. tandfonline.com While direct studies on the chemiluminescent or NLO properties of this compound are not extensively documented, the foundational characteristics of the pyridazine structure suggest it as a candidate for further investigation in the development of advanced optical materials.

Table 1: Optical Properties of Selected Thienylpyridazine Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹·cm⁻¹) |

| 3a | 350 | 25,000 |

| 3b | 354 | 27,790 |

| 3c | 360 | 28,500 |

| 3d | 352 | 26,800 |

| 3e | 355 | 27,100 |

This table presents data for related thienylpyridazine derivatives to illustrate the optical properties of compounds containing the pyridazine core. Data extracted from a study on their synthesis and optical properties. mdpi.com

Corrosion Inhibition Properties and Surface Interactions

The molecular structure of pyridazine-containing compounds, such as this compound, suggests their potential use as corrosion inhibitors. The presence of heteroatoms like nitrogen, along with the aromatic ring, allows these molecules to adsorb onto metal surfaces, forming a protective layer that can mitigate corrosion. tandfonline.com

Studies on various pyridazine derivatives have demonstrated their effectiveness in protecting metals, particularly in acidic environments. For example, newly synthesized pyridazine-based compounds have shown high inhibition efficiencies for mild steel in hydrochloric acid. tandfonline.com The mechanism of inhibition is attributed to the adsorption of the organic molecules on the metal surface, which can be a combination of physical and chemical interactions. This adsorption process displaces water molecules and aggressive ions from the metal surface, thereby reducing the corrosion rate. tandfonline.com

Table 2: Corrosion Inhibition Efficiency of Pyridazine-Based Compounds on Mild Steel in 1M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| PZ-oxy | 1 x 10⁻³ | 94 |

| PZ-yl | 1 x 10⁻³ | 96 |

This table shows the high inhibition efficiencies of two novel pyridazine-based inhibitors, demonstrating the potential of this class of compounds in corrosion protection. Data sourced from a comparative investigation on pyridazine derivatives. tandfonline.com

Future Directions and Research Opportunities

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of pyridazine (B1198779) cores and their derivatives has evolved significantly, moving beyond classical condensation reactions. Future work on Lithium 2-(pyridazin-4-yl)acetate and its analogues will likely leverage modern synthetic strategies to create more complex and functionally diverse molecules. These methods offer improvements in efficiency, selectivity, and substrate scope.

Recent advancements in pyridazine synthesis include:

Aza-Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions provide a highly regioselective, metal-free route to pyridazine derivatives under neutral conditions. For example, the reaction of 1,2,3-triazines with 1-propynylamines yields 6-aryl-pyridazin-3-amines with broad substrate compatibility. organic-chemistry.org This sustainable approach is valuable for creating libraries of compounds for screening. organic-chemistry.org

Catalytic Annulation: Transition metal-catalyzed annulation reactions, such as the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, offer access to various trisubstituted pyridazines. organic-chemistry.org

Diaza-Wittig Reactions: A strategy starting from 1,3-diketones and utilizing a Diaza-Wittig reaction as the key step has been developed for synthesizing fused pyridazine systems, allowing for versatile substitution patterns. acs.org

C-C Bond Cleavage: An unconventional, metal-free method involving C-C bond cleavage of 1,3-dicarbonyl compounds and methyl ketones provides an efficient pathway to 3,6-diarylpyridazines. organic-chemistry.org

These advanced methodologies could be adapted to synthesize complex derivatives of 2-(pyridazin-4-yl)acetic acid, which could then be converted to their corresponding lithium salts, expanding the chemical space for property exploration.

Table 1: Advanced Synthetic Routes for Pyridazine Derivatives

| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | 1,2,3-Triazines, 1-Propynylamines | Neutral, metal-free | Highly regioselective 6-aryl-pyridazin-3-amines | organic-chemistry.org |

| [4+2] Annulation | Ketene N,S-acetals, N-Tosylhydrazones | TBAI/K₂S₂O₈ | Trisubstituted pyridazines | organic-chemistry.org |

| Diaza-Wittig Reaction | 1,3-Diketones | Diaza-Wittig conditions | Fused pyridazine heterocycles | acs.org |

| C-H Functionalization | Pyridazine substrates with coupling partners | Transition metal catalysts (e.g., Palladium) | Direct introduction of functional groups | ijpsonline.com |

Integration with Nanotechnology for Enhanced Material Performance

The convergence of nanotechnology with organic compounds offers a pathway to novel materials with superior properties. The pyridazine scaffold can be integrated into nanostructures to enhance performance in various fields, from medicine to materials science. nih.govrsc.org The unique properties of nanomaterials, such as high surface-area-to-volume ratios and quantum effects, can amplify or modify the intrinsic characteristics of the organic molecule. rsc.org

A key example is the development of nanoparticles from a pyrazolo-pyridazine derivative for evaluation as an anticancer agent. nih.gov In this study, the organic compound was formulated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) to improve its delivery and efficacy. nih.gov Such an approach could be explored for this compound if it demonstrates relevant biological activity. Nanoparticle formulation can overcome issues like poor solubility and enhance transport across biological barriers, potentially increasing therapeutic efficacy. nih.gov

Future research could focus on:

Drug Delivery Systems: Encapsulating this compound or its derivatives within nanoparticles to target specific cells or tissues.

Nanocomposites: Incorporating the compound into polymer or inorganic nanocomposites to create materials with tailored optical, electronic, or mechanical properties.

Functionalized Nanoparticles: Using the pyridazine moiety as a linker to attach nanoparticles to other molecules or surfaces, creating functional nanosystems for sensing or catalysis.

Multi-Omics Approaches for Deeper Mechanistic Understanding in Biological Systems

Given that pyridazine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, understanding their mechanism of action is crucial. acs.orgnih.gov Multi-omics—an integrated approach combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful tool for achieving a holistic understanding of a compound's biological impact.

Should this compound or its derivatives show significant biological activity, a multi-omics strategy could elucidate its effects on cellular systems. This would involve:

Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound, revealing affected cellular pathways.

Proteomics: To quantify changes in protein expression, confirming the functional consequences of transcriptomic changes and identifying direct protein targets.

Metabolomics: To analyze shifts in the cellular metabolome, providing a real-time snapshot of the physiological state and identifying metabolic pathways disrupted by the compound.

By integrating these datasets, researchers could build comprehensive models of the compound's mechanism of action, identify potential biomarkers for its activity, and predict off-target effects. While this approach has not yet been specifically applied to this compound, it represents a frontier in modern pharmacology and chemical biology.

Theoretical Predictions and Machine Learning in Compound Design and Property Prediction

The use of computational tools is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. Theoretical predictions and machine learning (ML) can be applied to screen vast chemical spaces, predict properties, and guide experimental synthesis, thereby saving significant time and resources. schrodinger.comacs.org

For pyridazine derivatives, ML models have already been developed to forecast specific properties. For instance, a quantitative structure-property relationship (QSPR) based ML methodology was created to predict the corrosion inhibition efficiency of pyridazine compounds. researchgate.net This model demonstrated a dramatic increase in prediction accuracy when the training data was augmented with virtual samples. researchgate.net

Future research on this compound could involve:

Property Prediction: Using ML and deep learning to predict physical, chemical, and biological properties (e.g., solubility, stability, toxicity, bioactivity) for a virtual library of its derivatives. schrodinger.com

Generative Models: Employing generative ML algorithms to design novel pyridazine structures with desired properties from the ground up.

Molecular Docking and Dynamics: Performing molecular simulations to predict how derivatives of the compound might bind to specific biological targets, such as enzymes or receptors, guiding the design of potent and selective inhibitors. acs.org These computational approaches serve as a crucial bridge between theoretical concepts and experimental synthesis. researchgate.net

Table 2: Computational Approaches in Pyridazine Derivative Research

| Technique | Application | Potential Outcome | Reference |

|---|---|---|---|

| Machine Learning (QSPR) | Predict corrosion inhibition efficiency | Accurate prediction of inhibitor performance, guiding design of new candidates. | researchgate.net |

| Molecular Docking | Predict binding mode in biological targets (e.g., JNK1) | Elucidate structure-activity relationships and binding patterns. | acs.org |

| Artificial Intelligence | Design of novel derivatives with specific activities | Integration of known pharmacophores to create hybrid molecules with desired bioactivity. | nih.gov |

Exploration of Novel Material Science Applications Beyond Energy Storage

The pyridazine ring is a versatile building block for functional materials due to its electronic properties and planar structure, which facilitates efficient π–π stacking. rsc.org This characteristic promotes dense crystal packing, leading to materials with high density and unique optoelectronic properties. rsc.org While pyridazines have been explored for high-energy density materials, their potential extends to many other areas of material science. rsc.orgresearchgate.net

Potential novel applications for materials derived from this compound include:

Organic Electronics: The pyridazine scaffold is a component in organic light-emitting diodes (OLEDs). Pyridazine-based iridium(III) complexes have been synthesized for use in efficient and cost-effective OLEDs. liberty.edu

Corrosion Inhibitors: Pyridazine derivatives have been shown to be effective corrosion inhibitors for metals, an application space that can be explored with both experimental work and predictive machine learning models. researchgate.net

Agrochemicals: The pyridazine structure is a key pharmacophore in several herbicides. wikipedia.org New derivatives could be synthesized and screened for novel herbicidal or plant growth-regulating activities. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on this compound should incorporate these principles.

Green approaches applicable to pyridazine synthesis include:

Microwave-Assisted and Grinding Synthesis: These methods can significantly reduce reaction times and often eliminate the need for conventional solvents, as demonstrated in the efficient synthesis of pyridazinone derivatives. ekb.eg

Metal-Free Catalysis: Developing synthetic routes that avoid heavy or toxic metal catalysts is a key goal. The use of metal-free aza-Diels-Alder reactions is one such sustainable alternative for constructing the pyridazine ring. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or other environmentally benign alternatives.

By adopting these strategies, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable, aligning with the broader push for sustainability in the chemical industry.

Q & A

Q. What are the optimal synthetic routes for Lithium 2-(pyridazin-4-yl)acetate, and how can reaction conditions be controlled to enhance yield?

- Methodological Answer : this compound is synthesized via multi-step reactions, often starting with pyridazine derivatives. Key steps include nucleophilic substitution at the pyridazine ring and subsequent carboxylation. For example:

Pyridazine Functionalization : React 4-bromopyridazine with a nucleophile (e.g., lithium acetate) in polar aprotic solvents (e.g., DMF) under reflux.

Carboxylation : Introduce the acetate group via alkylation or condensation reactions.

Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions. Solvent choice (e.g., THF vs. DMF) significantly impacts reaction kinetics and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities. For pyridazine derivatives, aromatic protons appear at δ 8.5–9.5 ppm, while acetate protons resonate at δ 3.5–4.0 ppm. Multiplicity analysis distinguishes substitution patterns .

- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths (e.g., C–N: ~1.33 Å) and angles. Lithium coordination geometry (tetrahedral vs. octahedral) is critical for interpreting ionic interactions .

- Elemental Analysis : Confirm stoichiometry (C:H:N:Li ratio) to validate purity.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374-compliant) and flame-retardant lab coats to avoid dermal exposure.

- Ventilation : Work in fume hoods to mitigate inhalation risks. Lithium salts can generate alkaline aerosols.

- Waste Disposal : Neutralize residual lithium with dilute HCl before aqueous disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the pyridazine ring in this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates (e.g., via UV-Vis spectroscopy) at pH 3–10. Pyridazine’s electron-deficient ring undergoes nucleophilic attack preferentially at pH >7 due to deprotonation of the acetate group.

- DFT Calculations : Model transition states (e.g., using Gaussian) to predict regioselectivity in ring substitutions. Compare computed activation energies with experimental Arrhenius plots .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, XRD parameters) for this compound?

- Methodological Answer :

- Cross-Validation : Use multiple software tools (e.g., ADF for DFT, SHELXL for XRD refinement) to reduce algorithmic bias.

- Error Analysis : Quantify deviations in bond lengths (e.g., ±0.02 Å in XRD vs. DFT) and attribute discrepancies to solvent effects or lattice packing .

- Paramagnetic Shielding : For NMR, recalibrate chemical shift predictions by including lithium’s paramagnetic contributions in the model .

Q. How do structural modifications at the pyridazine moiety influence the compound’s physicochemical properties, and what experimental designs can systematically assess these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-methylpyridazine or fluorinated derivatives) and compare:

- Solubility : Measure logP values via shake-flask method.

- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds.

- Table : Key Properties of Pyridazine Derivatives (Hypothetical Data Based on Analogous Structures)

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables (e.g., cell line variability, assay protocols).

- Crystallographic Validation : Confirm ligand-binding modes via co-crystallization studies to rule out false-positive interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.